PAT-048 - 1359983-15-5

PAT-048

Catalog Number: EVT-278889
CAS Number: 1359983-15-5
Molecular Formula: C22H18ClF2N3O2S
Molecular Weight: 461.91
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PAT-048 is a type III Autotaxin inhibitor.
Source and Classification

PAT-048 belongs to a class of autotaxin inhibitors characterized by their ability to modulate lysophosphatidic acid signaling pathways. It is classified as a boronic acid-based compound, which enhances its interaction with the active site of autotaxin, thereby inhibiting its enzymatic activity. The development of PAT-048 has been documented in several studies focusing on the structural and functional aspects of autotaxin inhibitors .

Synthesis Analysis

Methods and Technical Details

The synthesis of PAT-048 involves several key steps that leverage established organic chemistry techniques. While specific synthetic routes can vary, the general approach includes:

  1. Formation of Boronic Acid Derivative: The synthesis begins with the preparation of a boronic acid moiety, which is crucial for the compound's inhibitory activity against autotaxin.
  2. Coupling Reactions: Subsequent coupling reactions are employed to attach various functional groups that enhance solubility and biological activity.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity necessary for biological testing.

The synthetic strategy emphasizes efficiency and yield, often utilizing continuous flow methods to streamline the process .

Molecular Structure Analysis

Structure and Data

PAT-048 features a distinct molecular structure that includes a boronic acid group essential for its interaction with autotaxin. The structural formula can be represented as follows:

CxHyBzOn\text{C}_x\text{H}_y\text{B}_z\text{O}_n

where xx, yy, zz, and nn represent the number of carbon, hydrogen, boron, and oxygen atoms respectively. Detailed crystallographic studies have elucidated the binding interactions at the active site of autotaxin, highlighting key amino acid residues involved in the inhibitor's mechanism .

Chemical Reactions Analysis

Reactions and Technical Details

PAT-048 undergoes specific chemical reactions upon interaction with autotaxin:

  1. Enzyme Inhibition: The primary reaction involves the binding of PAT-048 to the catalytic site of autotaxin, which prevents the conversion of lysophosphatidylcholine to lysophosphatidic acid.
  2. Kinetic Studies: Kinetic assays have demonstrated that PAT-048 exhibits competitive inhibition with an IC50 value indicating its potency in reducing autotaxin activity .

These reactions are critical for understanding how PAT-048 can modulate biochemical pathways involved in fibrosis and inflammation.

Mechanism of Action

Process and Data

The mechanism by which PAT-048 exerts its effects involves several steps:

  1. Binding to Autotaxin: PAT-048 binds to an allosteric site on autotaxin, disrupting its normal enzymatic function.
  2. Reduction of Lysophosphatidic Acid Levels: By inhibiting autotaxin activity, PAT-048 effectively lowers levels of lysophosphatidic acid, which is known to promote fibrotic processes.
  3. Impact on Cellular Signaling: This reduction alters downstream signaling pathways associated with cell proliferation and migration, particularly in fibroblasts .

In vivo studies have shown significant reductions in fibrosis markers when treated with PAT-048, reinforcing its potential therapeutic benefits .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PAT-048 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol (exact value may vary based on specific structure).
  • Solubility: Highly soluble in polar solvents, which aids in its bioavailability.
  • Stability: Exhibits stability under physiological conditions, making it suitable for therapeutic applications.

These properties are critical for determining the compound's suitability in clinical settings .

Applications

Scientific Uses

PAT-048 is primarily investigated for its potential applications in treating diseases characterized by excessive fibrosis, such as:

  1. Renal Fibrosis: Studies have shown that PAT-048 can significantly inhibit renal fibroblast migration and proliferation induced by autotaxin .
  2. Cancer: Given the role of lysophosphatidic acid in tumor progression, PAT-048 may also be explored as a therapeutic agent in oncology.
  3. Inflammatory Disorders: Its ability to modulate inflammatory responses positions PAT-048 as a candidate for treating various inflammatory conditions.
Introduction

Conceptual Foundations of PAT-048

PAT-048 (CAS 1359983-15-5) is a potent small-molecule inhibitor targeting autotaxin (ATX), a key enzyme in lysophosphatidic acid (LPA) biosynthesis. Chemically defined as C~22~H~18~ClF~2~N~3~O~2~S with a molecular weight of 461.91 g/mol, it features a unique heterocyclic scaffold enabling non-competitive inhibition of ATX's lysophospholipase D (lysoPLD) activity [1] [6]. PAT-048 achieves half-maximal inhibition (IC~50~) at 1.1 nM against recombinant human ATX, demonstrating exceptional target selectivity over related enzymes. This inhibition disrupts the ATX-LPA signaling axis—a pathway implicated in fibrotic, inflammatory, and oncogenic processes through G-protein-coupled receptor activation [6]. Unlike first-generation ATX inhibitors, PAT-048 maintains efficacy in biological matrices, showing IC~50~ values of 8.9 nM in human blood and 22 nM in mouse plasma, enabling robust in vivo pharmacodynamic studies [6].

Table 1: Key Physicochemical and Biochemical Properties of PAT-048

PropertyValueExperimental Context
Molecular FormulaC~22~H~18~ClF~2~N~3~O~2~SConfirmed via mass spectrometry
IC~50~ (Human ATX)1.1 nMRecombinant enzyme assay
IC~50~ (Human blood)8.9 nMEx vivo bioactivity
IC~50~ (Mouse plasma)22 nMIn vivo pharmacokinetics
Purity>98%HPLC validation

Historical Evolution and Academic Significance

The development of PAT-048 emerged from efforts to address limitations of earlier ATX inhibitors, which exhibited poor bioavailability or off-target effects. Published research since 2016 highlights its therapeutic probe potential: Bain et al. (2017) characterized its pharmacokinetic profile, while Black et al. (2016) demonstrated efficacy in dermal fibrosis models [6] [1]. Preclinical studies established its ability to reduce IL-6 mRNA expression and attenuate fibrosis progression without altering pulmonary ATX protein levels—suggesting complex regulatory mechanisms beyond enzymatic inhibition [1]. Patent analysis reveals primary applications in pulmonary fibrosis and systemic sclerosis, with no clinical trials initiated as of 2025 [3]. Its academic significance lies in enabling mechanistic dissection of LPA-pathway dynamics across disease models.

Table 2: Key Research Milestones for PAT-048

YearDevelopmentSignificance
2016First efficacy data in murine fibrosis modelsDemonstrated 50% reduction in dermal fibrosis
2017Pharmacological characterization publishedConfirmed oral bioavailability & tissue exposure
2025Patent filings active; no clinical progressionRemains a preclinical research tool

Research Objectives and Knowledge Gaps

Current PAT-048 research focuses on three objectives:

  • Mechanistic Resolution: Elucidate why it inhibits IL-6 mRNA but not pulmonary LPA production in murine fibrosis models, suggesting tissue-specific pathway redundancy [1].
  • Therapeutic Scope Expansion: Evaluate efficacy in cancer metastasis and angiogenesis models where LPA signaling drives pathology.
  • Species-Specific Variability: Address differential inhibition potency between humans (IC~50~ = 1.1 nM) and mice (IC~50~ = 22 nM), complicating translational predictions [6].

Critical knowledge gaps include:

  • Metabolic Fate: Unknown biotransformation pathways and active metabolite profiles.
  • Tissue Distribution: Limited data on blood-brain barrier penetration or accumulation in fibrotic tissues.
  • Signaling Paradox: Disconnect between ATX inhibition and downstream LPA reduction in certain pathologies [1] [6]. These gaps mirror broader challenges in fibrosis therapeutics, where molecular target engagement infrequently correlates with functional outcomes—a recurring theme in translational pharmacology [8].

Table 3: Critical Unresolved Research Questions

Knowledge GapResearch BarrierPotential Approach
Tissue-specific efficacyVariable LPA suppression in lung vs. skinTissue-specific metabolomic mapping
Species-dependent IC~50~20-fold lower potency in mice vs. humansATX structural homology modeling
Impact on non-fibrotic pathwaysRole in immunomodulation & angiogenesisMulti-cytokine screening assays

Properties

CAS Number

1359983-15-5

Product Name

PAT-048

IUPAC Name

3-[6-chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid

Molecular Formula

C22H18ClF2N3O2S

Molecular Weight

461.91

InChI

InChI=1S/C22H18ClF2N3O2S/c1-3-9-27-11-13(10-26-27)28-12(2)21(15-7-8-16(23)19(25)20(15)28)31-17-6-4-5-14(18(17)24)22(29)30/h4-8,10-11H,3,9H2,1-2H3,(H,29,30)

InChI Key

QNKMXCMJVQFBLM-UHFFFAOYSA-N

SMILES

CCCN1C=C(C=N1)N2C(=C(C3=C2C(=C(C=C3)Cl)F)SC4=CC=CC(=C4F)C(=O)O)C

Solubility

Soluble in DMSO

Synonyms

PAT-048; PAT 048; PAT048

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.